molecular formula C19H22N4O2 B2843360 N-{4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide CAS No. 2320456-58-2

N-{4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide

Cat. No.: B2843360
CAS No.: 2320456-58-2
M. Wt: 338.411
InChI Key: AELCWICNSRGQAT-UHFFFAOYSA-N
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Description

N-{4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide is a complex organic compound with a unique structure that includes an imidazole ring and a bicyclic octane system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide typically involves multiple steps, including the formation of the imidazole ring and the bicyclic octane system. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to more consistent and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-{4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound’s chemical properties make it useful in various industrial processes, such as the production of pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring and bicyclic octane system allow the compound to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide include other imidazole-containing molecules and bicyclic compounds. Examples include:

  • Imidazole derivatives
  • Bicyclic amines
  • Phenylacetamide derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of an imidazole ring and a bicyclic octane system. This structural feature provides the compound with distinct chemical and biological properties, making it a valuable tool in various fields of research.

Properties

IUPAC Name

N-[4-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13(24)21-15-4-2-14(3-5-15)19(25)23-16-6-7-17(23)11-18(10-16)22-9-8-20-12-22/h2-5,8-9,12,16-18H,6-7,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELCWICNSRGQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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